molecular formula C14H9BCl2N2O3 B7953836 {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B7953836
M. Wt: 334.9 g/mol
InChI Key: JAGICKLRGLKBGT-UHFFFAOYSA-N
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Description

{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of the oxadiazole ring with the 2,4-dichlorophenyl group, often using a halogenated precursor and a base.

    Attachment of the boronic acid group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form phenols.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in various substitution reactions, particularly at the boronic acid group, which can be replaced by other functional groups through Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.

Major Products

    Phenols: From oxidation of the boronic acid group.

    Amines: From reduction of the oxadiazole ring.

    Biaryl compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

In organic synthesis, {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the oxadiazole ring, which is known for its bioactivity, combined with the boronic acid group, which can form reversible covalent bonds with biological targets, makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its ability to form stable bonds and its chemical versatility.

Mechanism of Action

The mechanism by which {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with various biological pathways, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the oxadiazole and dichlorophenyl groups, making it less versatile in certain applications.

    2,4-Dichlorophenylboronic acid: Similar in having the dichlorophenyl group but lacks the oxadiazole ring, which limits its bioactivity.

    1,2,4-Oxadiazole derivatives: These compounds have the oxadiazole ring but may not have the boronic acid group, affecting their reactivity and applications.

Uniqueness

{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to the combination of the boronic acid group, the oxadiazole ring, and the dichlorophenyl group. This combination imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BCl2N2O3/c16-10-5-6-11(12(17)7-10)14-18-13(19-22-14)8-1-3-9(4-2-8)15(20)21/h1-7,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGICKLRGLKBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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